molecular formula C21H15IN2O3 B6081002 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide

Numéro de catalogue B6081002
Poids moléculaire: 470.3 g/mol
Clé InChI: YXMAUQZUAYHCHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide, also known as IBZM, is a radioligand used in nuclear medicine imaging. IBZM is a selective dopamine D2 receptor antagonist that binds to the D2 receptor with high affinity. It is used in positron emission tomography (PET) to visualize the density and distribution of dopamine D2 receptors in the brain.

Mécanisme D'action

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide acts as a selective antagonist of the dopamine D2 receptor. It binds to the receptor with high affinity and blocks the action of dopamine, which is a neurotransmitter that activates the receptor. This results in a decrease in dopamine D2 receptor activity and a decrease in dopamine neurotransmission in the brain.
Biochemical and Physiological Effects
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide has been shown to have a high affinity for the dopamine D2 receptor in the brain. This allows for the selective imaging of the density and distribution of dopamine D2 receptors in vivo. The use of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide in PET imaging has provided valuable information on the role of dopamine D2 receptors in various neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

The use of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide in PET imaging allows for the non-invasive visualization of dopamine D2 receptor density and distribution in the brain. This technique has several advantages over invasive techniques that require the extraction of brain tissue. However, the use of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide in PET imaging also has limitations. The technique requires the use of radioactive tracers, which can have potential health risks. Additionally, the cost of PET imaging can be expensive and may not be accessible to all researchers.

Orientations Futures

Future research on N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide could focus on the development of new radioligands that have improved imaging properties. Additionally, the use of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide in combination with other imaging techniques could provide valuable insights into the role of dopamine D2 receptors in various neurological disorders. Finally, the use of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide in preclinical studies could provide valuable information on the safety and efficacy of new drugs targeting the dopamine D2 receptor.

Méthodes De Synthèse

The synthesis method of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide involves the reaction of 2-aminobenzoxazole with 3-iodoaniline and 3-methoxybenzoyl chloride in the presence of a base. The reaction produces N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide as a white crystalline powder with a high purity.

Applications De Recherche Scientifique

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide is mainly used in nuclear medicine imaging to study the dopamine D2 receptor in the brain. PET imaging with N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide allows for the non-invasive visualization of dopamine D2 receptor density and distribution in the brain. This imaging technique has been used in various studies to investigate the role of dopamine D2 receptors in several neurological disorders such as schizophrenia, Parkinson's disease, and addiction.

Propriétés

IUPAC Name

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2O3/c1-26-17-7-3-4-13(11-17)20(25)23-16-8-9-19-18(12-16)24-21(27-19)14-5-2-6-15(22)10-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMAUQZUAYHCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.